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Welcome to the technical support center for DAPC analysis. This guide provides

troubleshooting information and frequently asked questions (FAQs) to help researchers,

scientists, and drug development professionals optimize their experiments, with a specific focus

on selecting the optimal number of principal components (PCs).

Frequently Asked Questions (FAQs)
Q1: What is Discriminant Analysis of Principal
Components (DAPC) and what is its primary
application?
Discriminant Analysis of Principal Components (DAPC) is a multivariate statistical method used

to identify and describe clusters of genetically related individuals.[1] The method works in two

stages. First, the data is transformed using Principal Component Analysis (PCA) to reduce

dimensionality. Second, a Discriminant Analysis (DA) is performed on the retained principal

components to maximize the separation between groups while minimizing variation within

them.[2][3] This makes it an excellent tool for exploring the genetic structure of populations

without assuming the data conforms to specific population genetics models, such as Hardy-

Weinberg equilibrium.[2]

Q2: Why is the selection of the number of Principal
Components (PCs) a critical step in DAPC?
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Choosing the number of PCs to retain is a critical decision that balances information retention

against model overfitting.[4]

Retaining too few PCs: This can lead to underfitting, where not enough genetic variation is

captured, potentially obscuring the true structure within the data.

Retaining too many PCs: This can lead to overfitting. The model may start to capture random

noise rather than a true biological signal, leading to unstable and unreliable cluster

assignments.[4] This is particularly problematic when the number of variables is much larger

than the number of individuals.

The goal is to find the "sweet spot" that captures the meaningful biological variation and

discards the noise, leading to a stable and reliable model.

Q3: What are the primary methods for choosing the
optimal number of PCs?
There are two widely accepted, objective methods for determining the optimal number of PCs

to retain in a DAPC analysis, both available in the adegenet package in R:

Cross-Validation: This method, implemented with the xvalDapc function, assesses the

predictive power of the DAPC model with varying numbers of PCs.[2][5] It is often

considered the most robust approach.

A-score Optimization: This method, implemented with the optim.a.score function, evaluates

the trade-off between discriminatory power and overfitting.[6] It helps identify a DAPC

solution that is both stable and discriminative.[7]

Q4: How does cross-validation work to find the best
number of PCs?
Cross-validation objectively identifies the optimal number of PCs by assessing the stability and

predictive accuracy of the DAPC.[4] The procedure, executed by the xvalDapc function,

involves partitioning the data:

The data is repeatedly split into two subsets: a training set (typically 90% of the data) and a

validation set (the remaining 10%).[4][5]
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A DAPC is performed on the training set for a range of different numbers of retained PCs.

The group assignments of individuals in the validation set are then predicted based on the

DAPC model built from the training set.[2]

The success of this prediction is measured across many replicates. The optimal number of

PCs is the one that provides the highest mean prediction success and, more importantly, the

lowest Root Mean Squared Error (RMSE).[5]

Q5: What is the 'a-score' and how does it optimize PC
selection?
The 'a-score' is a metric that measures how well a DAPC model can be successfully re-

assigned to its original clusters compared to random clusters.[7][8] It is calculated as the

difference between the probability of correct assignment of the true clusters and the probability

of correct assignment of randomly permuted clusters.[7]

An a-score close to 1 indicates a stable and highly discriminating model.

An a-score close to 0 or lower suggests weak discrimination or an unstable model that is

likely overfitted.[7]

The optim.a.score function calculates this score for different numbers of retained PCs. The

optimal number of PCs is the one that maximizes the a-score, thus balancing discriminatory

power with model stability.[8]

Troubleshooting Guide
Problem: The cross-validation plot of mean success is
flat, or the RMSE does not show a clear minimum.
This situation can arise when the underlying population structure is very weak or non-existent.

If there are no clear genetic clusters in your data, the ability to correctly predict group

membership will not improve significantly with an increasing number of PCs, as no meaningful

between-group variance can be maximized.

Solution:
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Re-evaluate Prior Clusters: If you are using pre-defined populations, consider whether this

grouping is biologically meaningful. You can use the find.clusters function in adegenet to

identify clusters based on the data itself and see if this reveals a more robust structure.[1]

Check the RMSE: The Root Mean Squared Error (RMSE) is often more informative than the

mean success rate. Look for the number of PCs that corresponds to the lowest RMSE value,

even if the curve is relatively flat.[5]

Consider Alternative Methods: If DAPC does not reveal a clear structure, it may be that the

genetic differentiation is too low to be detected by this method. Consider other population

structure analyses or methods that are more suited for detecting subtle differentiation.

Problem: The xvalDapc function suggests retaining a
very low number of PCs (e.g., 1 or 2).
This is not necessarily an error. If the vast majority of the discriminatory power is contained

within the first few principal components, then retaining more may only add noise. This is

common in datasets with a very strong and simple population structure (e.g., two very distinct

species). Trust the cross-validation result, as its purpose is to objectively identify this point.

Problem: The optim.a.score function runs very slowly.
The a-score optimization can be computationally intensive because it involves permutations

and repeated analyses.

Solution:

Use the smart parameter: The optim.a.score function in adegenet has a smart parameter

which is TRUE by default.[8] This uses a faster algorithm that evaluates a subset of evenly

distributed PC numbers and interpolates the results using splines to find the optimum.[8][9]

Ensure you are using this default setting.

Reduce the Range: Instead of testing a vast range of PCs (e.g., 1 to 300), first run a

preliminary, coarse analysis (e.g., testing every 10th PC) to identify a promising region.

Then, perform a second, finer-grained analysis within that smaller range.
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Experimental Protocol: PC Selection via Cross-
Validation
This protocol outlines the standard procedure for using the xvalDapc function in the R package

adegenet.

Objective: To identify the optimal number of principal components to retain in a DAPC for

maximizing the predictive accuracy of group assignment.

Methodology:

Load Data: Load your genetic data (e.g., from a VCF, genepop, or other file) into R as a

genind or genlight object. Ensure your object contains the a priori group or population

assignments for each individual.

Execute Cross-Validation: Use the xvalDapc() function. Specify your data object and the

grouping factor. It is recommended to run a sufficient number of replicates for a stable result.

Interpret the Results: The xvalDapc function returns a list of results and a plot. The key

outputs are:

Mean Successful Assignment: The proportion of validation individuals correctly assigned

to their group for each number of PCs tested.

Root Mean Squared Error (RMSE): A measure of the error in predicted assignments.

Identify Optimal PC Number: The optimal number of PCs is the one associated with the

lowest RMSE.[5] The function output will explicitly state this number.

Perform Final DAPC: Run the final DAPC analysis using the optimal number of PCs

identified in the previous step.

Data Presentation
The results from the cross-validation can be summarized in a table for clear interpretation and

reporting.
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Number of PCs
Retained

Mean Success (%) Standard Deviation RMSE

10 85.2 3.1 0.247

20 92.5 2.5 0.187

30 96.1 1.9 0.125

40 97.3 1.5 0.098

50 97.4 1.6 0.101

60 97.2 1.8 0.115

70 96.8 2.0 0.132

Table 1: Example

output from a DAPC

cross-validation

analysis. The lowest

Root Mean Squared

Error (RMSE) is

achieved when

retaining 40 PCs,

which is therefore the

optimal number for

this analysis.

Visualizations
DAPC Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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